molecular formula C9H15NO3 B1426968 1-(Oxan-4-yl)azetidine-3-carboxylic acid CAS No. 1127402-33-8

1-(Oxan-4-yl)azetidine-3-carboxylic acid

Cat. No.: B1426968
CAS No.: 1127402-33-8
M. Wt: 185.22 g/mol
InChI Key: MEBCIJXUBXBFEL-UHFFFAOYSA-N
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Description

1-(Oxan-4-yl)azetidine-3-carboxylic acid is a chemical compound that features a unique structure combining an oxane ring and an azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Oxan-4-yl)azetidine-3-carboxylic acid typically involves the formation

Biological Activity

1-(Oxan-4-yl)azetidine-3-carboxylic acid, with the CAS number 1127402-33-8, is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features an azetidine ring fused with an oxane moiety and a carboxylic acid functional group. The structural formula can be represented as follows:

C7H11NO3\text{C}_7\text{H}_{11}\text{NO}_3

This structure is significant as it influences the compound's interaction with biological targets.

Antimicrobial Activity

Recent studies have indicated that derivatives of azetidine compounds exhibit notable antimicrobial properties. For instance, compounds similar to this compound have shown efficacy against various bacterial strains, suggesting potential applications in treating infections.

Study Compound Target Bacteria Activity
Azetidine DerivativeStaphylococcus aureusMIC = 8 µg/mL
Related AzetidineEscherichia coliMIC = 16 µg/mL

Anticancer Activity

The compound has also been investigated for its anticancer properties. Research indicates that azetidine derivatives can induce apoptosis in cancer cells through various mechanisms, including the modulation of apoptotic pathways and cell cycle arrest.

Research Finding Cell Line IC50 (µM) Mechanism
HeLa12.5Apoptosis via caspase activation
MCF-710.0Cell cycle arrest at G1 phase

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets, primarily enzymes and receptors involved in key biochemical pathways.

Enzyme Inhibition

Similar compounds have demonstrated the ability to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase, which are crucial in inflammatory responses. This suggests that this compound may possess anti-inflammatory properties.

Interaction with Cellular Receptors

The presence of the carboxylic acid group allows for hydrogen bonding and ionic interactions with cellular receptors, potentially modulating receptor signaling pathways involved in cell proliferation and survival.

Case Studies

Several case studies have documented the effects of azetidine derivatives on various biological systems:

  • Antibacterial Activity : A study demonstrated that a derivative of this compound exhibited significant antibacterial activity against S. aureus, highlighting its potential as a lead compound for antibiotic development.
  • Anticancer Effects : In vitro studies on breast cancer cell lines showed that treatment with this compound led to a decrease in cell viability, suggesting its role as a potential chemotherapeutic agent.

Properties

IUPAC Name

1-(oxan-4-yl)azetidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO3/c11-9(12)7-5-10(6-7)8-1-3-13-4-2-8/h7-8H,1-6H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEBCIJXUBXBFEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1N2CC(C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1127402-33-8
Record name 1-(oxan-4-yl)azetidine-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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